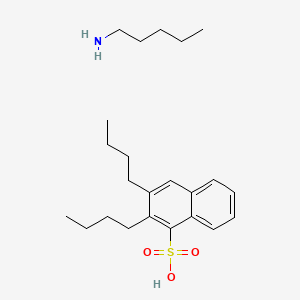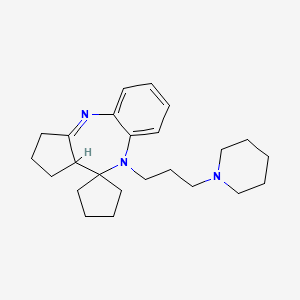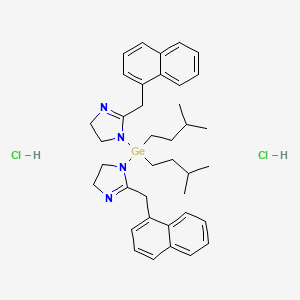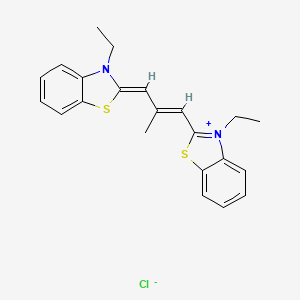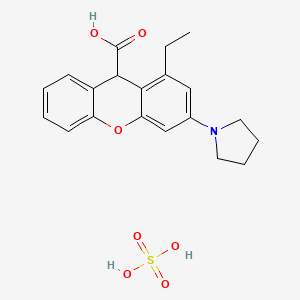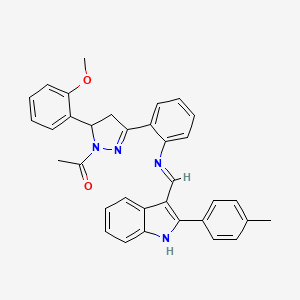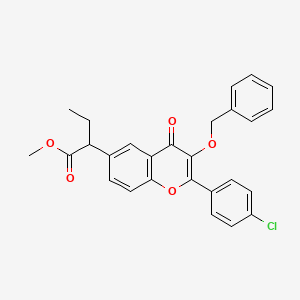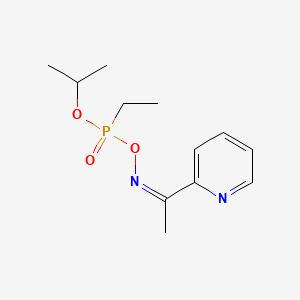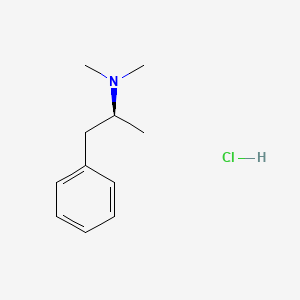
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is a chiral amine compound with a phenethylamine backbone. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method includes the reaction of phenethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to ensure the production of the desired (S)-enantiomer. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated phenethylamine derivatives.
Applications De Recherche Scientifique
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter analogs and their interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A parent compound with a similar backbone but lacking the chiral center and additional methyl groups.
Amphetamine: A structurally related compound with stimulant properties.
Methamphetamine: Another related compound with potent central nervous system stimulant effects.
Uniqueness
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. The presence of the chiral center allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
36913-04-9 |
|---|---|
Formule moléculaire |
C11H18ClN |
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |
Clé InChI |
UTWYKDPIWNRKCN-PPHPATTJSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)N(C)C.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


